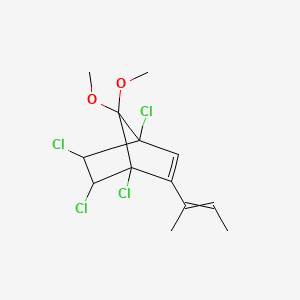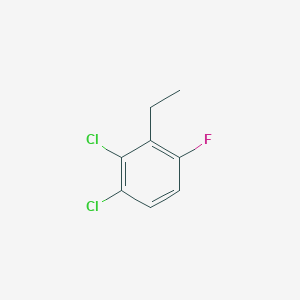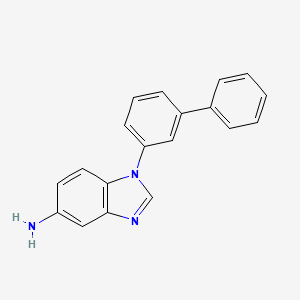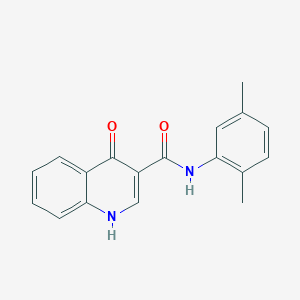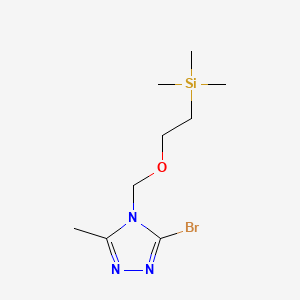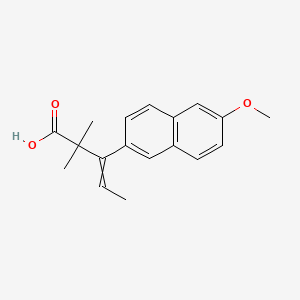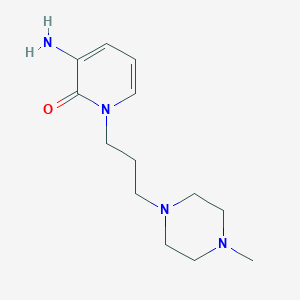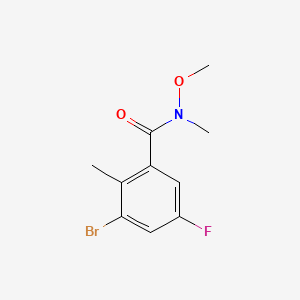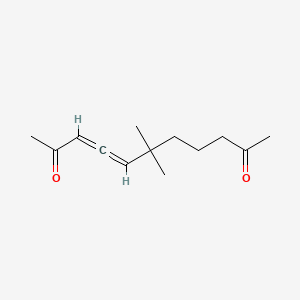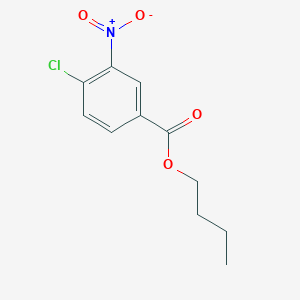
Butyl 4-chloro-3-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 4-chloro-3-nitrobenzoate is an organic compound with the molecular formula C11H12ClNO4. It is a derivative of benzoic acid, where the hydrogen atom in the para position relative to the carboxyl group is replaced by a chlorine atom, and the hydrogen atom in the meta position is replaced by a nitro group. This compound is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-chloro-3-nitrobenzoate typically involves the esterification of 4-chloro-3-nitrobenzoic acid with butanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and minimizes waste.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl 4-chloro-3-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted by nucleophiles, such as hydroxide ions, to form the corresponding hydroxy derivative.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-chloro-3-nitrobenzoic acid and butanol.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other nucleophiles.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 4-amino-3-chlorobenzoate.
Substitution: 4-hydroxy-3-nitrobenzoate.
Hydrolysis: 4-chloro-3-nitrobenzoic acid and butanol.
Applications De Recherche Scientifique
Butyl 4-chloro-3-nitrobenzoate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis to introduce the 4-chloro-3-nitrobenzoate moiety into target molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of butyl 4-chloro-3-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the ester moiety can undergo hydrolysis, releasing the active 4-chloro-3-nitrobenzoic acid. These interactions can modulate biological pathways and affect cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butyl 4-chloro-2-nitrobenzoate: Similar structure but with the nitro group in the ortho position.
Butyl 4-bromo-3-nitrobenzoate: Similar structure but with a bromine atom instead of chlorine.
Butyl 4-chloro-3-aminobenzoate: Similar structure but with an amino group instead of a nitro group.
Uniqueness
Butyl 4-chloro-3-nitrobenzoate is unique due to the specific positioning of the chlorine and nitro groups on the benzene ring, which influences its reactivity and interactions with other molecules. This unique structure makes it valuable in specific synthetic and research applications.
Propriétés
Numéro CAS |
59098-00-9 |
|---|---|
Formule moléculaire |
C11H12ClNO4 |
Poids moléculaire |
257.67 g/mol |
Nom IUPAC |
butyl 4-chloro-3-nitrobenzoate |
InChI |
InChI=1S/C11H12ClNO4/c1-2-3-6-17-11(14)8-4-5-9(12)10(7-8)13(15)16/h4-5,7H,2-3,6H2,1H3 |
Clé InChI |
QIGBDFYIJOJSBO-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 6-formylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13940528.png)

![3-[2-ethyl-4-(N-hydroxycarbamimidoyl)-6-methyl-phenyl]-propionic acid tert-butyl ester](/img/structure/B13940548.png)
